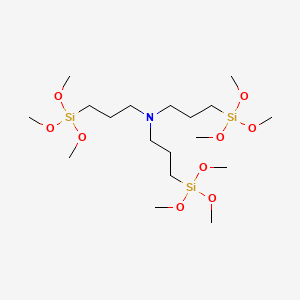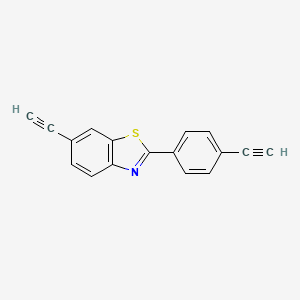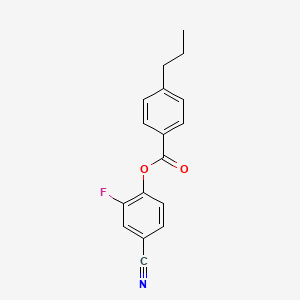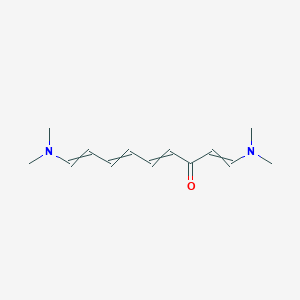
1,3-Propanediamine, N,N-dimethyl-N'-4-quinazolinyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediamine, N,N-dimethyl-N’-4-quinazolinyl- typically involves the reaction of 1,3-propanediamine with quinazoline derivatives under specific conditions. The reaction conditions may include the use of solvents such as ethanol or methanol, and catalysts like palladium or platinum to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are continuously fed into the reactor, and the product is continuously removed. The process may also involve purification steps such as distillation or crystallization to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
1,3-Propanediamine, N,N-dimethyl-N’-4-quinazolinyl- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: It can be reduced to form dihydroquinazolines.
Substitution: The compound can undergo nucleophilic substitution reactions where the amino groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like halides, thiols, or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazolines.
Substitution: Various substituted quinazolines depending on the nucleophile used.
科学的研究の応用
1,3-Propanediamine, N,N-dimethyl-N’-4-quinazolinyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Used in the production of polymers, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 1,3-Propanediamine, N,N-dimethyl-N’-4-quinazolinyl- involves its interaction with specific molecular targets in cells. It may bind to enzymes or receptors, altering their activity and leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
類似化合物との比較
Similar Compounds
1,3-Propanediamine, N,N-dimethyl-: A simpler analog without the quinazoline moiety.
Quinazoline derivatives: Compounds with similar structures but different substituents on the quinazoline ring.
Uniqueness
1,3-Propanediamine, N,N-dimethyl-N’-4-quinazolinyl- is unique due to the presence of both the 1,3-propanediamine and quinazoline moieties in its structure. This combination imparts unique chemical and biological properties that are not found in simpler analogs or other quinazoline derivatives.
特性
CAS番号 |
81080-02-6 |
|---|---|
分子式 |
C13H18N4 |
分子量 |
230.31 g/mol |
IUPAC名 |
N',N'-dimethyl-N-quinazolin-4-ylpropane-1,3-diamine |
InChI |
InChI=1S/C13H18N4/c1-17(2)9-5-8-14-13-11-6-3-4-7-12(11)15-10-16-13/h3-4,6-7,10H,5,8-9H2,1-2H3,(H,14,15,16) |
InChIキー |
JNHMKCQWOQWIIM-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCCNC1=NC=NC2=CC=CC=C21 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


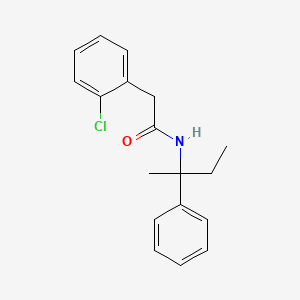

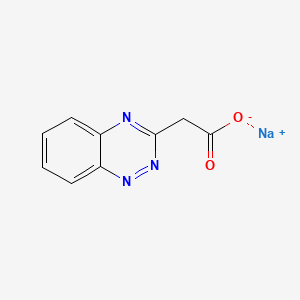
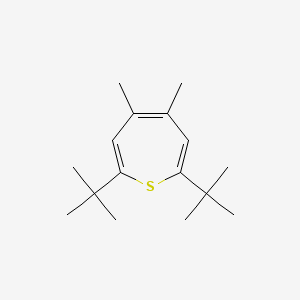
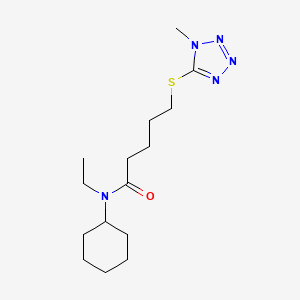
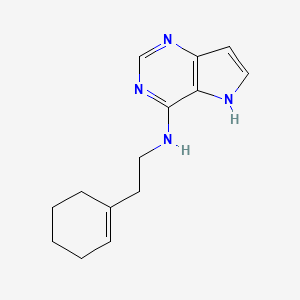
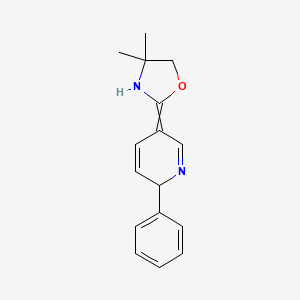
![(2-Chlorophenyl)[(trimethylsilyl)oxy]propanedinitrile](/img/structure/B14407736.png)

